![molecular formula C17H19ClN2O3 B12612514 N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-41-1](/img/structure/B12612514.png)
N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide is a chemical compound with a complex structure that includes an aminoethyl group, a chlorophenyl group, and a methoxybenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with methoxybenzoyl chloride to form an intermediate, which is then reacted with 2-aminoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with different functional groups.
3-(2-Aminoethylamino)propyltrimethoxysilane: Another related compound with distinct properties.
Uniqueness
N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications across various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
919772-41-1 |
|---|---|
Formule moléculaire |
C17H19ClN2O3 |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-16-10-14(5-6-15(16)17(21)20-8-7-19)23-11-12-3-2-4-13(18)9-12/h2-6,9-10H,7-8,11,19H2,1H3,(H,20,21) |
Clé InChI |
LPASMIYQHRQJPT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)Cl)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
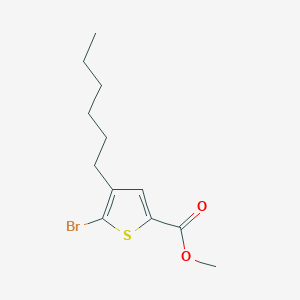
![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)
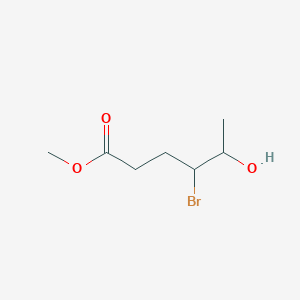
silane](/img/structure/B12612460.png)
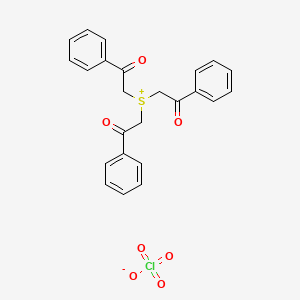
phosphane](/img/structure/B12612479.png)
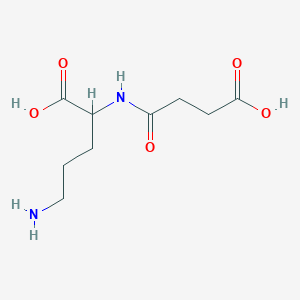
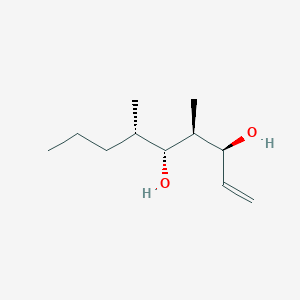
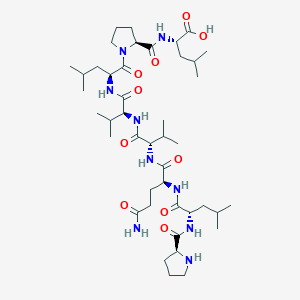
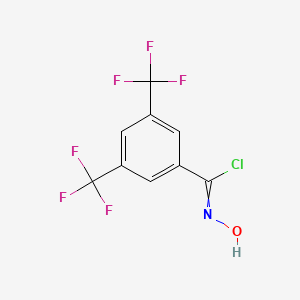
![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
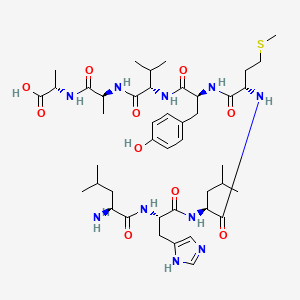
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)
